15(Z)-Tetracosenol

Description

The exact mass of the compound 15-Tetracosenol, (15Z)- is 352.370516150 g/mol and the complexity rating of the compound is 247. The storage condition is unknown. Please store according to label instructions upon receipt of goods.

BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.

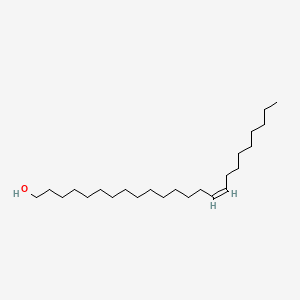

Structure

2D Structure

Properties

IUPAC Name |

(Z)-tetracos-15-en-1-ol | |

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C24H48O/c1-2-3-4-5-6-7-8-9-10-11-12-13-14-15-16-17-18-19-20-21-22-23-24-25/h9-10,25H,2-8,11-24H2,1H3/b10-9- | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

OJQMPIICCPYCQQ-KTKRTIGZSA-N | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CCCCCCCCC=CCCCCCCCCCCCCCCO | |

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Isomeric SMILES |

CCCCCCCC/C=C\CCCCCCCCCCCCCCO | |

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C24H48O | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

352.6 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

50995-29-4 | |

| Record name | 15-Tetracosenol, (15Z)- | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0050995294 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

| Record name | 15-TETRACOSENOL, (15Z)- | |

| Source | FDA Global Substance Registration System (GSRS) | |

| URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/PC6517BA05 | |

| Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |

| Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |

Foundational & Exploratory

The Quest for 15(Z)-Tetracosenol: A Technical Guide to Its Potential Discovery and Characterization in Nature

For Researchers, Scientists, and Drug Development Professionals

Abstract

15(Z)-Tetracosenol, a long-chain monounsaturated fatty alcohol, represents a molecule of significant interest due to the established neurological importance of its corresponding carboxylic acid, nervonic acid (15(Z)-tetracosenoic acid). While nervonic acid is well-documented as a key component of myelin sheath sphingolipids, the natural occurrence and biological role of this compound remain largely unexplored. This technical guide outlines a comprehensive framework for the prospective discovery, isolation, and characterization of this compound from natural sources. It provides detailed experimental protocols based on established methodologies for long-chain fatty alcohol analysis and proposes potential natural reservoirs for this elusive compound. Furthermore, this document presents hypothetical signaling pathways and metabolic relationships in which this compound may be involved, offering a roadmap for future research in neurology and drug development.

Introduction

Long-chain fatty alcohols are integral components of natural waxes, serving as protective coatings on plants and insects, and are precursors to various bioactive lipids.[1][2][3] The C24 unsaturated fatty alcohol, this compound, is the alcohol analogue of nervonic acid, a vital constituent of nerve cell membranes.[4] Nervonic acid is particularly abundant in the white matter of the brain and is crucial for the biosynthesis of myelin.[4] Given this close structural relationship, this compound is a compelling target for investigation, with potential roles in neurogenesis, myelin maintenance, and as a precursor for novel therapeutic agents.

To date, the scientific literature on this compound is sparse, with its availability primarily limited to chemical synthesis.[5] This guide aims to bridge this knowledge gap by providing a technical and methodological blueprint for its discovery and in-depth analysis from natural origins.

Potential Natural Sources and Biosynthesis

The discovery of this compound in nature would likely parallel that of its acidic counterpart, nervonic acid. Therefore, initial investigations should target organisms and tissues known to be rich in nervonic acid.

Table 1: Potential Natural Sources for the Discovery of this compound

| Source Category | Specific Examples | Rationale |

| Plant Seed Oils | Lunaria annua (Honesty), Malania oleifera, Acer truncatum (Purple-blow Maple) | These plants are known to contain high concentrations of nervonic acid, often in the form of triglycerides.[4] Fatty alcohols can exist as wax esters within the seed coat or oil body. |

| Marine Organisms | Sharks, various fish oils | Nervonic acid was first discovered in shark liver oil and is present in various marine fish.[4] Marine organisms are a rich source of diverse lipids, including long-chain fatty alcohols. |

| Neural Tissues | Animal brain white matter | Given the high concentration of nervonic acid in myelin, it is plausible that this compound could be present as a metabolic precursor or breakdown product.[4] |

| Microorganisms | Monascus purpureus, various microalgae | Some fungi and microalgae are known to produce nervonic acid and other long-chain fatty acids, and could potentially synthesize the corresponding alcohol.[6][7] |

Hypothetical Biosynthetic Pathway

The biosynthesis of this compound is likely linked to the fatty acid elongation and reduction pathways. The following diagram illustrates a plausible biosynthetic route from oleic acid, the precursor to nervonic acid.

Caption: Hypothetical biosynthetic pathway of this compound from Oleoyl-CoA.

Experimental Protocols

The following section details the methodologies for the extraction, isolation, and characterization of this compound from a selected natural source.

Extraction of Total Lipids

A robust extraction method is critical to ensure the recovery of long-chain fatty alcohols, which may be present in low concentrations.

Protocol 1: Modified Folch Extraction

-

Homogenization: Homogenize 10 g of the lyophilized and ground sample material (e.g., plant seeds, neural tissue) in a 2:1 (v/v) mixture of chloroform:methanol (200 mL).

-

Agitation: Agitate the mixture at room temperature for 2 hours on an orbital shaker.

-

Filtration: Filter the homogenate through a Büchner funnel with Whatman No. 1 filter paper to remove solid residues.

-

Phase Separation: Add 0.2 volumes of 0.9% NaCl solution to the filtrate in a separatory funnel. Mix vigorously and allow the phases to separate.

-

Collection of Organic Phase: Collect the lower chloroform phase containing the total lipids.

-

Drying: Dry the chloroform extract over anhydrous sodium sulfate, filter, and evaporate the solvent under reduced pressure using a rotary evaporator at a temperature not exceeding 40°C.

-

Storage: Store the resulting total lipid extract under a nitrogen atmosphere at -20°C.

Isolation of the Fatty Alcohol Fraction

The total lipid extract will be a complex mixture. The fatty alcohol fraction must be isolated for detailed analysis.

Protocol 2: Saponification and Solid-Phase Extraction (SPE)

-

Saponification: Dissolve the total lipid extract in 50 mL of 2 M methanolic KOH and reflux for 2 hours to hydrolyze esters (triglycerides, wax esters).

-

Extraction of Unsaponifiables: After cooling, add an equal volume of water and extract the unsaponifiable fraction (containing fatty alcohols, sterols, etc.) three times with 50 mL of hexane.

-

Washing: Combine the hexane extracts and wash with a 1:1 (v/v) mixture of methanol:water to remove residual soaps.

-

Drying and Evaporation: Dry the hexane phase over anhydrous sodium sulfate and evaporate to dryness.

-

SPE Cleanup: Redissolve the unsaponifiable residue in a minimal volume of hexane and load it onto a silica gel SPE cartridge pre-conditioned with hexane.

-

Elution:

-

Elute non-polar hydrocarbons with hexane.

-

Elute the fatty alcohol fraction with a solvent mixture of increasing polarity, such as hexane:diethyl ether (e.g., 90:10, v/v).

-

-

Fraction Collection: Collect the fractions and monitor by Thin Layer Chromatography (TLC) using a reference standard for long-chain fatty alcohols.

-

Evaporation: Pool the fractions containing the fatty alcohols and evaporate the solvent.

Characterization and Quantification

The isolated fatty alcohol fraction can be characterized using a combination of chromatographic and spectroscopic techniques.

Protocol 3: Gas Chromatography-Mass Spectrometry (GC-MS) Analysis

-

Derivatization: To improve volatility and chromatographic resolution, convert the fatty alcohols to their trimethylsilyl (TMS) ethers. To the dried alcohol fraction, add 100 µL of N,O-bis(trimethylsilyl)trifluoroacetamide (BSTFA) with 1% trimethylchlorosilane (TMCS) and heat at 70°C for 30 minutes.

-

GC-MS Conditions:

-

Column: DB-5ms (30 m x 0.25 mm i.d., 0.25 µm film thickness) or equivalent.

-

Injector Temperature: 280°C.

-

Oven Program: Initial temperature of 150°C, hold for 2 min, ramp to 320°C at 5°C/min, and hold for 10 min.

-

Carrier Gas: Helium at a constant flow rate of 1.0 mL/min.

-

MS Interface Temperature: 280°C.

-

Ion Source Temperature: 230°C.

-

Mass Range: m/z 50-700.

-

-

Identification: Identify this compound-TMS ether by comparing its retention time and mass spectrum with an authentic standard. The mass spectrum should exhibit a characteristic molecular ion and fragmentation pattern.

-

Quantification: Quantify the amount of this compound using an internal standard (e.g., a C23 or C25 saturated fatty alcohol) added before derivatization.

Protocol 4: Nuclear Magnetic Resonance (NMR) Spectroscopy

For unequivocal structure elucidation of the isolated compound, ¹H and ¹³C NMR spectroscopy should be performed.

-

Sample Preparation: Dissolve a sufficient amount of the purified fatty alcohol in deuterated chloroform (CDCl₃).

-

¹H NMR: The proton NMR spectrum is expected to show characteristic signals for:

-

A triplet corresponding to the terminal methyl group.

-

A multiplet for the two protons on the double bond (δ ~5.3 ppm).

-

A triplet for the methylene protons adjacent to the hydroxyl group (δ ~3.6 ppm).

-

A broad singlet for the hydroxyl proton.

-

-

¹³C NMR: The carbon NMR spectrum will confirm the number of carbon atoms and the presence of the double bond and the hydroxyl-bearing carbon.

Visualization of Experimental Workflow and Potential Signaling Pathways

The following diagrams, rendered in Graphviz DOT language, illustrate the experimental workflow and a hypothetical signaling pathway involving this compound.

Caption: Experimental workflow for the isolation and characterization of this compound.

Caption: Hypothetical signaling pathway initiated by a phosphorylated metabolite of this compound.

Conclusion and Future Directions

The discovery of this compound in nature would be a significant advancement in lipid biochemistry and neuroscience. The protocols and frameworks presented in this guide offer a clear and actionable path for researchers to undertake this exploration. Future work should focus on screening diverse natural sources, and upon successful isolation, elucidating the biological functions of this long-chain fatty alcohol. Understanding its role in neural development and myelination could pave the way for novel therapeutic strategies for demyelinating diseases. The potential for this compound to act as a signaling molecule or a precursor to other bioactive lipids warrants a thorough investigation into its metabolism and physiological effects.

References

- 1. Fatty alcohol - Wikipedia [en.wikipedia.org]

- 2. Fatty alcohols | Cyberlipid [cyberlipid.gerli.com]

- 3. estherchem.com [estherchem.com]

- 4. Nervonic acid - Wikipedia [en.wikipedia.org]

- 5. This compound - CD Biosynsis [biosynsis.com]

- 6. 15-Tetracosenoic acid | C24H46O2 | CID 5282773 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 7. Nervonic Acid | C24H46O2 | CID 5281120 - PubChem [pubchem.ncbi.nlm.nih.gov]

Natural Sources of cis-15-Tetracosenol: A Technical Guide

For Researchers, Scientists, and Drug Development Professionals

Introduction

cis-15-Tetracosenol, more commonly known as nervonic acid, is a very-long-chain monounsaturated omega-9 fatty acid. It is a critical component of sphingolipids in the myelin sheath of nerve fibers, playing a vital role in the proper functioning of the central and peripheral nervous systems.[1] Its potential therapeutic applications in neurological disorders have spurred significant interest in identifying and quantifying its natural sources. This technical guide provides an in-depth overview of the natural occurrences of cis-15-tetracosenol, detailing its biosynthesis, methods for its extraction and quantification, and a summary of its concentration in various natural sources.

Natural Sources of cis-15-Tetracosenol

cis-15-Tetracosenol is found in a variety of plant and animal sources, as well as in some microorganisms. The concentration of this fatty acid can vary significantly between species and even within different tissues of the same organism.

Plant Sources

Seed oils are the most prominent plant-based sources of nervonic acid. Certain plant families, such as Brassicaceae and Aceraceae, are particularly rich in this compound.

Table 1: Plant-Based Sources of cis-15-Tetracosenol (Nervonic Acid)

| Plant Species | Family | Plant Part | Nervonic Acid Content (% of total fatty acids) | Reference(s) |

| Lunaria annua (Honesty) | Brassicaceae | Seed Oil | > 20% | [1] |

| Lunaria biennis | Brassicaceae | Seed Oil | > 20% | [1] |

| Malania oleifera | Olacaceae | Seed Oil | High levels | [1] |

| Cardamine gracea | Brassicaceae | Seed Oil | Significant amounts | [1] |

| Heliophila longifola | Brassicaceae | Seed Oil | Significant amounts | [1] |

| Acer truncatum (Purpleblow Maple) | Aceraceae | Seed Oil | ~5-6% | [2] |

| Acer elegantulum | Aceraceae | Seed Oil | 13.90% | [2] |

| Xanthoceras sorbifolium | Sapindaceae | Seed Oil | ~1.83% | |

| Macaranga adenantha | Euphorbiaceae | Seed Oil | High amounts | |

| Macaranga indica | Euphorbiaceae | Seed Oil | High amounts |

Animal Sources

Nervonic acid is particularly abundant in the nervous tissues of animals, where it is a key component of myelin. Historically, shark oil was a primary source.

Table 2: Animal-Based Sources of cis-15-Tetracosenol (Nervonic Acid)

| Animal Source | Tissue | Nervonic Acid Content | Reference(s) |

| Shark | Brain, Liver Oil | Historically a primary source | [1] |

| Animal Brain | White Matter | Particularly abundant | [1] |

| Peripheral Nervous Tissue | Myelin Sheath | Enriched in nervonyl sphingolipids | [1] |

Microbial Sources

Certain microorganisms are also capable of producing nervonic acid, although typically in lower concentrations compared to the richest plant and animal sources.

Table 3: Microbial Sources of cis-15-Tetracosenol (Nervonic Acid)

| Microorganism | Type | Reference(s) |

| Neocallimastix frontalis | Mold | [1] |

| Pseudomonas atlantica | Bacterium | [1] |

| Saccharomyces cerevisiae | Yeast | [1] |

| Nitzschia cylindrus | Marine Diatom | [1] |

Biosynthesis of cis-15-Tetracosenol

cis-15-Tetracosenol is synthesized in organisms through the elongation of oleic acid (18:1 n-9). This process involves a series of enzymatic reactions that add two-carbon units to the fatty acid chain. The immediate precursor to nervonic acid is erucic acid (22:1 n-9).

Caption: Biosynthesis pathway of nervonic acid from oleic acid.

Experimental Protocols

Extraction and Purification of cis-15-Tetracosenol from Seed Oil

Several methods can be employed to extract and purify nervonic acid from seed oils. A common workflow involves initial oil extraction followed by enrichment techniques.

Caption: General workflow for the extraction of nervonic acid.

1. Oil Extraction from Plant Seeds:

-

Materials: Dried plant seeds (e.g., Lunaria annua), hexane, rotary evaporator, filter paper.

-

Protocol:

-

Grind the dried seeds into a fine powder.

-

Extract the powder with hexane at room temperature with continuous stirring for 24 hours.

-

Filter the mixture to remove solid residues.

-

Evaporate the hexane from the filtrate using a rotary evaporator to obtain the crude seed oil.

-

2. Enrichment by Urea Complexation:

-

Principle: Saturated and monounsaturated fatty acids form crystalline inclusion complexes with urea, while polyunsaturated fatty acids do not. This allows for the separation of nervonic acid.

-

Protocol:

-

Saponify the crude oil to obtain free fatty acids.

-

Dissolve the fatty acid mixture in methanol.

-

Add a saturated solution of urea in methanol and heat to form a clear solution.

-

Cool the solution slowly to allow for the formation of urea-fatty acid adducts.

-

Filter the crystals and wash with cold, urea-saturated methanol.

-

Decompose the adducts by adding hot water and acidify to recover the enriched nervonic acid fraction.

-

3. Enrichment by Low-Temperature Crystallization:

-

Principle: Fatty acids have different solubilities and melting points in organic solvents at low temperatures.

-

Protocol:

-

Dissolve the fatty acid methyl esters (FAMEs) in a suitable solvent (e.g., acetone).

-

Cool the solution to a specific low temperature (e.g., -20°C to -70°C) to crystallize out the more saturated fatty acids.

-

Filter the cold solution to separate the crystallized fatty acids from the nervonic acid-rich liquid phase.

-

Recover the solvent from the filtrate to obtain the enriched nervonic acid fraction.

-

Quantification by Gas Chromatography-Mass Spectrometry (GC-MS)

GC-MS is the standard method for the quantitative analysis of fatty acids, including nervonic acid.

1. Sample Preparation and Derivatization:

-

Principle: Fatty acids are converted to their more volatile methyl ester derivatives (FAMEs) for GC analysis.

-

Protocol:

-

Transesterify the lipid sample (crude oil or enriched fraction) using methanolic HCl or BF3-methanol.

-

Heat the reaction mixture (e.g., at 60°C for 1 hour).

-

Extract the resulting FAMEs with a non-polar solvent like hexane.

-

Wash the hexane layer with water to remove any residual acid and methanol.

-

Dry the hexane extract over anhydrous sodium sulfate.

-

The sample is now ready for GC-MS analysis.

-

2. GC-MS Analysis:

-

Instrumentation: A gas chromatograph coupled to a mass spectrometer.

-

Typical GC Conditions:

-

Column: A polar capillary column (e.g., DB-23, SP-2560).

-

Carrier Gas: Helium.

-

Injection Mode: Split or splitless.

-

Oven Temperature Program: A temperature gradient is used to separate the FAMEs based on their boiling points and polarity. A typical program might start at a lower temperature (e.g., 100°C), ramp up to a higher temperature (e.g., 240°C), and hold for a certain period.

-

-

Typical MS Conditions:

-

Ionization Mode: Electron Ionization (EI).

-

Scan Range: m/z 50-500.

-

-

Quantification: Identification of the nervonic acid methyl ester peak is based on its retention time and mass spectrum compared to a known standard. Quantification is performed by comparing the peak area of the sample to a calibration curve generated from standards of known concentrations. An internal standard is often used to correct for variations in sample preparation and injection.

Caption: Workflow for quantification of nervonic acid by GC-MS.

Conclusion

cis-15-Tetracosenol (nervonic acid) is a valuable fatty acid with significant importance in neurological health. This guide has outlined its primary natural sources, which are predominantly found in the seed oils of specific plant species and in the nervous tissues of animals. The biosynthesis from oleic acid provides a basis for potential bioengineering approaches for its production. The detailed experimental protocols for extraction, purification, and quantification offer a practical framework for researchers and professionals in the field of drug development and natural product chemistry to isolate and analyze this important compound. Further research into less explored natural sources and optimization of extraction and synthesis methods will be crucial for meeting the growing demand for nervonic acid.

References

The Biosynthesis of 15(Z)-Tetracosenol: A Technical Guide for Researchers

An In-depth Exploration of the Core Biosynthetic Pathway, Experimental Methodologies, and Regulatory Networks

This technical guide provides a comprehensive overview of the biosynthesis of 15(Z)-Tetracosenol, a C24:1 very-long-chain fatty alcohol. The primary route to its synthesis involves the elongation of oleic acid to form nervonic acid, which is subsequently reduced. This document details the enzymatic steps, presents available quantitative data, outlines key experimental protocols, and illustrates the regulatory mechanisms governing this pathway.

The Core Biosynthesis Pathway of this compound

The biosynthesis of this compound is a multi-step process that begins with the common fatty acid precursor, oleic acid (18:1Δ9). The pathway can be divided into two main stages: the elongation of oleic acid to nervonic acid (24:1Δ15), and the subsequent reduction of nervonic acid to this compound.

Stage 1: Elongation of Oleic Acid to Nervonic Acid

The elongation of oleic acid occurs in the endoplasmic reticulum and is catalyzed by the fatty acid elongase (FAE) complex. This complex is a multi-enzyme system that sequentially adds two-carbon units from malonyl-CoA to the growing fatty acyl-CoA chain. Three cycles of elongation are required to convert oleoyl-CoA (18:1-CoA) to nervonoyl-CoA (24:1-CoA). Each cycle consists of four enzymatic reactions:

-

Condensation: Catalyzed by 3-ketoacyl-CoA synthase (KCS) , this is the rate-limiting step of the elongation cycle. It involves the condensation of a long-chain acyl-CoA with malonyl-CoA to form a 3-ketoacyl-CoA.

-

Reduction: The 3-ketoacyl-CoA is then reduced to a 3-hydroxyacyl-CoA by 3-ketoacyl-CoA reductase (KCR) , utilizing NADPH as the reducing agent.

-

Dehydration: 3-hydroxyacyl-CoA dehydratase (HCD) catalyzes the removal of a water molecule from the 3-hydroxyacyl-CoA, forming a trans-2-enoyl-CoA.

-

Reduction: Finally, trans-2,3-enoyl-CoA reductase (ECR) reduces the trans-2-enoyl-CoA to a saturated acyl-CoA, which is two carbons longer than the initial substrate. This elongated acyl-CoA can then enter another round of elongation.

This four-step cycle is repeated until the C24 chain length of nervonic acid is achieved.

Stage 2: Reduction of Nervonoyl-CoA to this compound

The final step in the biosynthesis of this compound is the reduction of nervonoyl-CoA. This reaction is catalyzed by a fatty acyl-CoA reductase (FAR) . FARs are a class of enzymes that catalyze the four-electron reduction of a fatty acyl-CoA to a primary fatty alcohol, using NADPH as the electron donor.

An In-depth Technical Guide to 15(Z)-Tetracosenol: Chemical and Physical Properties

For Researchers, Scientists, and Drug Development Professionals

Introduction

15(Z)-Tetracosenol, a very-long-chain monounsaturated fatty alcohol, is a compound of significant interest due to its close relationship with nervonic acid, a key component of myelin in the nervous system. This technical guide provides a comprehensive overview of the chemical and physical properties of this compound, its biological significance, and detailed experimental protocols relevant to its study.

Chemical and Physical Properties

The fundamental chemical and physical characteristics of this compound are summarized below. Data for the closely related nervonic acid (15(Z)-Tetracosenoic acid) are also provided for comparative purposes.

Table 1: Chemical and Physical Properties of this compound

| Property | Value | Source |

| IUPAC Name | (15Z)-Tetracos-15-en-1-ol | [1] |

| Synonyms | cis-15-Tetracosenol, (Z)-Tetracos-15-en-1-ol | [1] |

| CAS Number | 50995-29-4 | [1] |

| Molecular Formula | C24H48O | [1] |

| Molecular Weight | 352.64 g/mol | [1] |

| Appearance | Solid | [1] |

| Purity | >99% (commercially available) | [1] |

| Boiling Point | 447.8±14.0 °C (Predicted) | [2] |

| Density | 0.848±0.06 g/cm³ (Predicted) | [2] |

| pKa | 15.20±0.10 (Predicted) | [2] |

| Storage Conditions | Freezer | [1] |

Table 2: Chemical and Physical Properties of Nervonic Acid (15(Z)-Tetracosenoic Acid)

| Property | Value | Source |

| IUPAC Name | (15Z)-Tetracos-15-enoic acid | [3] |

| Synonyms | cis-15-Tetracosenoic acid, Selacholeic acid | [3][4] |

| CAS Number | 506-37-6 | [4] |

| Molecular Formula | C24H46O2 | [4][5] |

| Molecular Weight | 366.62 g/mol | [4][5] |

| Appearance | Solid | [5][6] |

| Melting Point | 42-43 °C | [7] |

| Purity | >99% (commercially available) | [4][5][6] |

| Storage Conditions | Freezer | [4][5] |

Biological Significance and Signaling Pathways

While direct studies on this compound are limited, its biological role is inferred from its corresponding carboxylic acid, nervonic acid. Nervonic acid is a crucial component of sphingolipids in the myelin sheath of nerve fibers, particularly in the brain's white matter.[8] It plays a significant role in the growth, maintenance, and repair of nerve cells.[9]

Role in Myelination

The myelin sheath is a lipid-rich layer that insulates nerve axons, enabling rapid and efficient nerve impulse transmission.[10] Nervonic acid is essential for the structural integrity of myelin.[11] Deficiencies in nervonic acid have been linked to demyelinating diseases.

Signaling Pathways

Nervonic acid has been shown to modulate key signaling pathways involved in cell growth, survival, and inflammation.

-

PI3K/AKT/mTOR Pathway: This pathway is central to regulating cell proliferation, growth, and survival. Studies on nervonic acid in the context of neurological disorders have shown that it can activate the PI3K/AKT/mTOR signaling pathway, which is crucial for promoting nerve cell survival and repair.[6][12]

-

Anti-Inflammatory Pathways: Nervonic acid exhibits anti-inflammatory properties by downregulating the expression of pro-inflammatory cytokines such as TNF-α, IL-6, and IL-1β.[6] This is particularly relevant in the context of neuroinflammation, a common feature of many neurodegenerative diseases.

Experimental Protocols

This section provides detailed methodologies for key experiments related to the synthesis, purification, analysis, and biological evaluation of this compound.

Synthesis of this compound

A common method for the synthesis of long-chain unsaturated alcohols involves the Wittig reaction to create the carbon-carbon double bond, followed by reduction of a corresponding ester.

Protocol 1: Synthesis via Wittig Reaction and Reduction

-

Phosphonium Salt Formation (SN2 Reaction):

-

React triphenylphosphine with a suitable C9 alkyl halide (e.g., 1-bromononane) in an appropriate solvent like toluene.

-

Heat the mixture under reflux for 24-48 hours to form the phosphonium salt.

-

Cool the reaction mixture and collect the precipitated phosphonium salt by filtration. Wash with a non-polar solvent like hexane and dry under vacuum.

-

-

Ylide Formation:

-

Suspend the phosphonium salt in an anhydrous aprotic solvent such as tetrahydrofuran (THF) under an inert atmosphere (e.g., argon).

-

Cool the suspension to -78 °C.

-

Add a strong base, such as n-butyllithium (n-BuLi), dropwise until a characteristic color change (typically to deep red or orange) indicates the formation of the ylide.

-

-

Wittig Reaction:

-

Dissolve a C15 aldehyde ester (e.g., methyl 15-oxopentadecanoate) in anhydrous THF.

-

Add the aldehyde solution dropwise to the ylide solution at -78 °C.

-

Allow the reaction to warm to room temperature and stir for 12-24 hours.

-

Quench the reaction with a saturated aqueous solution of ammonium chloride.

-

Extract the product with a suitable organic solvent (e.g., diethyl ether or ethyl acetate).

-

Wash the organic layer with brine, dry over anhydrous sodium sulfate, and concentrate under reduced pressure.

-

-

Purification of the Alkene Ester:

-

Purify the crude product by column chromatography on silica gel, using a gradient of hexane and ethyl acetate as the eluent.

-

-

Reduction to the Alcohol:

-

Dissolve the purified methyl 15(Z)-tetracosenoate in an anhydrous solvent like THF or diethyl ether under an inert atmosphere.

-

Cool the solution to 0 °C.

-

Add a reducing agent, such as lithium aluminum hydride (LiAlH4), portion-wise.

-

Stir the reaction at room temperature for 2-4 hours.

-

Carefully quench the reaction by the sequential addition of water, 15% aqueous sodium hydroxide, and then water again.

-

Filter the resulting precipitate and wash with the reaction solvent.

-

Concentrate the filtrate to yield this compound.

-

-

Final Purification:

-

Further purify the alcohol by column chromatography on silica gel if necessary.

-

Purification and Analysis

Protocol 2: Purification by Column Chromatography

-

Column Preparation:

-

Pack a glass column with silica gel slurry in a non-polar solvent (e.g., hexane).

-

-

Sample Loading:

-

Dissolve the crude this compound in a minimal amount of the non-polar solvent and load it onto the column.

-

-

Elution:

-

Elute the column with a solvent system of increasing polarity, for example, a gradient of ethyl acetate in hexane (e.g., from 0% to 20% ethyl acetate).

-

-

Fraction Collection and Analysis:

-

Collect fractions and analyze them by thin-layer chromatography (TLC) to identify those containing the pure product.

-

Combine the pure fractions and evaporate the solvent to obtain purified this compound.

-

Protocol 3: Analysis by Gas Chromatography-Mass Spectrometry (GC-MS)

-

Sample Preparation (Derivatization):

-

To improve volatility and chromatographic performance, derivatize the alcohol to its trimethylsilyl (TMS) ether.

-

Dissolve a small amount of this compound in an anhydrous solvent (e.g., pyridine or dichloromethane).

-

Add a silylating agent, such as N,O-bis(trimethylsilyl)trifluoroacetamide (BSTFA) with 1% trimethylchlorosilane (TMCS).

-

Heat the mixture at 60-70 °C for 30-60 minutes.

-

-

GC-MS Analysis:

-

Injector: Split/splitless injector, operated in splitless mode.

-

Column: A non-polar capillary column (e.g., DB-5ms, 30 m x 0.25 mm i.d., 0.25 µm film thickness).

-

Carrier Gas: Helium at a constant flow rate (e.g., 1 mL/min).

-

Oven Temperature Program: Start at a lower temperature (e.g., 150 °C), hold for a few minutes, then ramp at a controlled rate (e.g., 10 °C/min) to a final temperature (e.g., 300 °C) and hold.

-

Mass Spectrometer: Operate in electron ionization (EI) mode at 70 eV. Scan a mass range of m/z 50-600.

-

-

Data Analysis:

-

Identify the TMS derivative of this compound based on its retention time and mass spectrum. The mass spectrum should show a characteristic molecular ion and fragmentation pattern.

-

In Vitro Biological Assays

Protocol 4: Assessment of Anti-Inflammatory Activity in Macrophages

-

Cell Culture:

-

Culture a macrophage cell line (e.g., RAW 264.7) in appropriate medium (e.g., DMEM with 10% FBS) at 37 °C in a humidified 5% CO2 atmosphere.

-

-

Cell Treatment:

-

Seed the cells in 24-well plates and allow them to adhere overnight.

-

Pre-treat the cells with various concentrations of this compound (dissolved in a suitable vehicle like DMSO, with a final DMSO concentration below 0.1%) for 1-2 hours.

-

Induce an inflammatory response by adding lipopolysaccharide (LPS) (e.g., 1 µg/mL). Include a vehicle control and an LPS-only control.

-

-

Analysis of Inflammatory Markers (after 24 hours):

-

Nitric Oxide (NO) Production: Measure the accumulation of nitrite in the culture supernatant using the Griess reagent.

-

Cytokine Measurement (ELISA): Quantify the levels of pro-inflammatory cytokines (e.g., TNF-α, IL-6, IL-1β) in the cell culture supernatant using commercially available ELISA kits.

-

Gene Expression (RT-qPCR): Isolate total RNA from the cells, reverse transcribe to cDNA, and perform quantitative PCR to measure the mRNA expression levels of inflammatory genes (e.g., iNOS, COX-2, TNF-α, IL-6).

-

-

Data Analysis:

-

Normalize the results to the vehicle control and compare the effects of this compound treatment to the LPS-only control.

-

References

- 1. Research Progress of Nervonic Acid Biosynthesis [jstage.jst.go.jp]

- 2. researchgate.net [researchgate.net]

- 3. books.rsc.org [books.rsc.org]

- 4. Biosynthesis of nervonic acid and perspectives for its production by microalgae and other microorganisms [agris.fao.org]

- 5. Quantification of PI3K/AKT/mTOR signaling pathway by western blotting [bio-protocol.org]

- 6. US2913501A - Chromatographic purification of higher fatty alcohols - Google Patents [patents.google.com]

- 7. Long chain monounsaturated alcohol mixtures (2001) | Anthony J. Verbiscar | 4 Citations [scispace.com]

- 8. Biosynthesis of nervonic acid and perspectives for its production by microalgae and other microorganisms | Semantic Scholar [semanticscholar.org]

- 9. researchgate.net [researchgate.net]

- 10. Crucial role of microglia-mediated myelin sheath damage in vascular dementia: Antecedents and consequences - PMC [pmc.ncbi.nlm.nih.gov]

- 11. scilit.com [scilit.com]

- 12. benchchem.com [benchchem.com]

An In-depth Technical Guide on the Molecular Structure and Conformation of 15(Z)-Tetracosenol

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the molecular structure and theoretical conformation of 15(Z)-Tetracosenol, a long-chain monounsaturated fatty alcohol. Given the current scarcity of direct experimental data on its specific three-dimensional conformation, this document synthesizes information from its constituent parts and closely related molecules to offer a robust theoretical model.

Molecular Structure

This compound, also known as (Z)-tetracos-15-en-1-ol or nervonyl alcohol, is a primary alcohol with a 24-carbon chain.[1] Its structure is characterized by a single cis double bond between carbons 15 and 16.

Key Structural Features:

-

Chemical Formula: C₂₄H₄₈O[1]

-

IUPAC Name: (Z)-tetracos-15-en-1-ol

-

Molecular Weight: 352.64 g/mol [1]

-

Synonyms: cis-15-Tetracosenol, Nervonyl alcohol

The molecule consists of three main components: a long saturated hydrocarbon tail (C1-C14), a central cis-alkene linkage (C15=C16), and a terminal primary alcohol group (-CH₂OH). The (Z) configuration of the double bond introduces a distinct kink in the hydrocarbon chain, preventing it from adopting a fully linear conformation.

Table 1: Summary of Molecular Properties

| Property | Value | Source |

| Molecular Formula | C₂₄H₄₈O | [1] |

| IUPAC Name | (Z)-tetracos-15-en-1-ol | |

| Molecular Weight | 352.64 g/mol | [1] |

| CAS Number | 50995-29-4 | [1] |

Molecular Conformation

Direct experimental determination of the full 3D conformation of long, flexible molecules like this compound via techniques such as X-ray crystallography or solution-phase NMR spectroscopy is exceptionally challenging. Public databases often do not provide generated 3D conformers for such molecules due to their high degree of flexibility.[2][3][4]

However, the conformation can be understood by considering the geometry of its constituent parts:

-

Saturated Hydrocarbon Chain: The C1 to C14 and C17 to C24 segments are saturated hydrocarbon chains. The carbon-carbon single bonds in these regions exhibit free rotation, leading to a multitude of possible conformations. In a low-energy state, these chains are expected to adopt a staggered, anti-periplanar arrangement, resulting in a largely linear, zigzag structure.

-

Cis-Double Bond: The (Z)-double bond between C15 and C16 imposes a rigid kink of approximately 30 degrees in the hydrocarbon chain. The bond angles around the sp²-hybridized carbons (C15 and C16) are approximately 120 degrees. This kink is a critical determinant of the overall shape of the molecule, preventing the close packing that is characteristic of saturated fatty alcohols.

-

Terminal Alcohol Group: The terminal hydroxyl group is polar and capable of acting as both a hydrogen bond donor and acceptor. Its conformation relative to the rest of the carbon chain is flexible due to rotation around the C23-C24 and C24-O bonds.

Overall Conformation: The most stable conformation of an isolated this compound molecule in a non-polar environment is likely to be a bent structure, with the two saturated aliphatic segments extending from the rigid kink of the cis-double bond. In condensed phases or in biological systems, intermolecular interactions with neighboring molecules (e.g., other lipids, proteins, or water) will significantly influence the preferred conformation.

Experimental Protocols for Structural Elucidation (General)

While specific experimental protocols for the conformational analysis of this compound are not available in the published literature, the following are standard methodologies that would be employed for such a study.

3.1. Nuclear Magnetic Resonance (NMR) Spectroscopy

-

Objective: To determine the connectivity and through-space proximity of atoms, providing insights into the solution-state conformation.

-

Methodology:

-

Sample Preparation: Dissolve a pure sample of this compound in a suitable deuterated solvent (e.g., CDCl₃).

-

1D NMR (¹H and ¹³C): Acquire one-dimensional proton and carbon-13 NMR spectra to identify all unique chemical environments. For ¹H NMR, key signals would include those for the vinyl protons (around 5.3 ppm), the methylene protons adjacent to the double bond (around 2.0 ppm), the methylene protons adjacent to the hydroxyl group (around 3.6 ppm), the bulk methylene protons of the aliphatic chains (around 1.2-1.4 ppm), and the terminal methyl protons (around 0.9 ppm).

-

2D NMR (COSY, HSQC, HMBC, NOESY/ROESY):

-

COSY (Correlation Spectroscopy): To establish proton-proton scalar coupling networks and confirm the connectivity of the carbon chain.

-

HSQC (Heteronuclear Single Quantum Coherence): To correlate each proton with its directly attached carbon atom.

-

HMBC (Heteronuclear Multiple Bond Correlation): To identify longer-range (2-3 bond) correlations between protons and carbons, further confirming the molecular skeleton.

-

NOESY (Nuclear Overhauser Effect Spectroscopy) / ROESY (Rotating-frame Overhauser Effect Spectroscopy): To identify protons that are close to each other in space (< 5 Å), which is crucial for determining the three-dimensional folding of the molecule.

-

-

Data Analysis: Integrate peak volumes from NOESY/ROESY spectra to derive distance restraints. These restraints can then be used in computational molecular modeling to generate a family of structures consistent with the experimental data.

-

3.2. X-ray Crystallography

-

Objective: To determine the precise three-dimensional arrangement of atoms in the solid state.

-

Methodology:

-

Crystallization: Grow single crystals of this compound of sufficient size and quality. This is often the most challenging step for long, flexible molecules. Various techniques such as slow evaporation from a suitable solvent, or cooling of a saturated solution, would be attempted.

-

Data Collection: Mount a single crystal on a goniometer and expose it to a monochromatic X-ray beam. The diffracted X-rays are collected on a detector.

-

Structure Solution and Refinement: The diffraction pattern is used to calculate an electron density map of the unit cell. From this map, the positions of the individual atoms can be determined and refined to yield a final crystal structure with high-resolution atomic coordinates, bond lengths, and bond angles.

-

Hypothetical Signaling Pathway

Direct evidence for a specific signaling pathway involving this compound is lacking. However, its corresponding carboxylic acid, nervonic acid (15(Z)-tetracosenoic acid), is known to be a vital component of myelin and is involved in the regulation of Ca²⁺ ion channels in nerve cell membranes.[5][6] It is plausible that this compound could be a metabolic precursor to or a breakdown product of nervonic acid or nervonyl-containing sphingolipids, and thus could play a role in similar pathways.

Below is a hypothetical logical workflow illustrating the potential metabolic and functional relationships of this compound based on the known functions of nervonic acid.

Caption: Hypothetical metabolic and functional pathway of this compound.

Conclusion

This compound is a long-chain unsaturated fatty alcohol with a distinct molecular structure dominated by a cis-double bond that induces a significant kink in its hydrocarbon chain. While this structural feature is well-defined, the overall three-dimensional conformation of the molecule is highly flexible and has not been experimentally determined in detail. The methodologies for such a determination, primarily NMR spectroscopy and X-ray crystallography, are established but would require overcoming the challenges associated with the molecule's flexibility and potential difficulty in crystallization. Based on the known biological roles of its parent carboxylic acid, nervonic acid, it is hypothesized that this compound may play a role in the biosynthesis of myelin and the modulation of neuronal function. Further research is needed to elucidate the precise conformation and biological signaling pathways of this molecule.

References

- 1. This compound - CD Biosynsis [biosynsis.com]

- 2. Nervonic Acid | C24H46O2 | CID 5281120 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 3. (15Z)-Tetracosenoate | C24H45O2- | CID 5461001 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 4. 15-Tetracosenoic acid, (15Z)- | C24H46O2 | CID 65032 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 5. NERVONIC ACID - Ataman Kimya [atamanchemicals.com]

- 6. Nervonic acid - Wikipedia [en.wikipedia.org]

Preliminary Investigation of 15(Z)-Tetracosenol Bioactivity: A Technical Guide for Researchers

For Researchers, Scientists, and Drug Development Professionals

Abstract

15(Z)-Tetracosenol, a long-chain monounsaturated fatty alcohol, represents a structurally intriguing molecule with largely unexplored biological potential. While direct studies on its bioactivity are scarce, its close structural relationship to nervonic acid (15(Z)-tetracosenoic acid) and other long-chain fatty alcohols suggests a promising avenue for research into its therapeutic applications. This technical guide provides a preliminary investigation into the potential bioactivities of this compound, focusing on its hypothesized anti-inflammatory and neuroprotective effects. Drawing parallels from existing literature on analogous compounds, this document outlines detailed experimental protocols for in vitro evaluation and proposes potential signaling pathways that may be modulated by this compound. This guide is intended to serve as a foundational resource for researchers and drug development professionals interested in elucidating the pharmacological profile of this compound.

Introduction

This compound is a 24-carbon monounsaturated fatty alcohol. Its structure is analogous to nervonic acid, a very-long-chain fatty acid known for its crucial role in the nervous system, particularly as a component of myelin. Nervonic acid has demonstrated both neuroprotective and anti-inflammatory properties in various studies. Furthermore, mixtures of long-chain fatty alcohols have been reported to exert anti-inflammatory and cholesterol-lowering effects. Given these precedents, it is reasonable to hypothesize that this compound may possess similar bioactive properties. This document aims to provide a comprehensive framework for the initial investigation of these potential activities.

Hypothesized Bioactivities and Supporting Evidence from Analogous Compounds

Based on the known biological effects of structurally related molecules, the following bioactivities are hypothesized for this compound:

-

Anti-Inflammatory Activity: Long-chain fatty alcohols isolated from pomace olive oil have been shown to decrease the production of nitric oxide (NO), tumor necrosis factor-alpha (TNF-α), and prostaglandin E2 (PGE2) in lipopolysaccharide (LPS)-stimulated macrophages. This effect was attributed to the inhibition of inducible nitric oxide synthase (iNOS) expression and phospholipase A2 activity. Similarly, nervonic acid has been shown to exert anti-inflammatory effects by modulating pro-inflammatory signaling pathways, such as the nuclear factor-kappa B (NF-κB) pathway.

-

Neuroprotective Effects: Nervonic acid is a key component of myelin and is associated with nerve repair and regeneration. Studies have shown its potential in models of neurological disorders. It is suggested to act through various mechanisms, including the activation of the PI3K/AKT signaling pathway, which is crucial for neuronal survival and growth. Additionally, some long-chain fatty alcohols have been reported to have neurotrophic effects, promoting the maturation and neurite outgrowth of central nervous system neurons in culture.

Experimental Protocols for In Vitro Bioactivity Screening

To empirically test the hypothesized bioactivities of this compound, a series of well-established in vitro assays are recommended. These protocols are designed to assess cytotoxicity, anti-inflammatory potential, and neuroprotective effects.

Cytotoxicity Assessment: MTT Assay

Prior to evaluating its specific bioactivities, it is crucial to determine the cytotoxic profile of this compound to identify a non-toxic concentration range for subsequent experiments. The MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) assay is a colorimetric method that measures cell metabolic activity as an indicator of cell viability.

Table 1: Experimental Protocol for MTT Cytotoxicity Assay

| Step | Procedure | Details |

| 1 | Cell Seeding | Seed target cells (e.g., RAW 264.7 macrophages or PC12 neuronal cells) in a 96-well plate at a density of 1 x 10^4 to 5 x 10^4 cells/well in 100 µL of culture medium. Incubate for 24 hours at 37°C in a 5% CO2 humidified atmosphere. |

| 2 | Compound Treatment | Prepare a stock solution of this compound in a suitable solvent (e.g., DMSO). Prepare serial dilutions of the compound in culture medium to achieve a range of final concentrations (e.g., 1, 5, 10, 25, 50, 100 µM). Replace the old medium with 100 µL of the medium containing the different concentrations of the test compound. Include a vehicle control (medium with the same concentration of DMSO) and a positive control for cytotoxicity (e.g., doxorubicin). |

| 3 | Incubation | Incubate the plate for 24 to 48 hours at 37°C in a 5% CO2 humidified atmosphere. |

| 4 | MTT Addition | Add 10 µL of MTT solution (5 mg/mL in PBS) to each well. |

| 5 | Formazan Formation | Incubate the plate for 4 hours at 37°C to allow for the formation of formazan crystals by viable cells. |

| 6 | Solubilization | Carefully remove the medium and add 100 µL of a solubilization solution (e.g., DMSO or a solution of 10% SDS in 0.01 M HCl) to each well to dissolve the formazan crystals. |

| 7 | Absorbance Measurement | Measure the absorbance at 570 nm using a microplate reader. A reference wavelength of 630 nm can be used to subtract background absorbance. |

| 8 | Data Analysis | Calculate cell viability as a percentage of the vehicle control: % Viability = (Absorbance of treated cells / Absorbance of control cells) x 100. |

Anti-Inflammatory Activity: Nitric Oxide (NO) Production in LPS-Stimulated Macrophages

This assay evaluates the ability of this compound to inhibit the production of nitric oxide, a key inflammatory mediator, in macrophages stimulated with lipopolysaccharide (LPS).

Table 2: Experimental Protocol for Nitric Oxide Inhibition Assay

| Step | Procedure | Details |

| 1 | Cell Seeding | Seed RAW 264.7 macrophages in a 96-well plate at a density of 5 x 10^4 cells/well in 100 µL of culture medium. Incubate for 24 hours at 37°C in a 5% CO2 humidified atmosphere. |

| 2 | Pre-treatment | Replace the medium with fresh medium containing non-toxic concentrations of this compound (determined from the MTT assay). Incubate for 1-2 hours. |

| 3 | Inflammatory Stimulation | Add LPS to each well to a final concentration of 1 µg/mL to induce an inflammatory response. Include a negative control (cells only), a vehicle control (cells + vehicle + LPS), and a positive control (cells + known inhibitor like Dexamethasone + LPS). |

| 4 | Incubation | Incubate the plate for 24 hours at 37°C in a 5% CO2 humidified atmosphere. |

| 5 | Griess Assay | Collect 50-100 µL of the cell culture supernatant from each well. Mix the supernatant with an equal volume of Griess reagent (a mixture of 1% sulfanilamide in 5% phosphoric acid and 0.1% N-(1-naphthyl)ethylenediamine dihydrochloride). |

| 6 | Color Development | Incubate the mixture at room temperature for 10-15 minutes in the dark. |

| 7 | Absorbance Measurement | Measure the absorbance at 540 nm using a microplate reader. |

| 8 | Data Analysis | Create a standard curve using known concentrations of sodium nitrite. Calculate the concentration of nitrite in the samples and express the inhibitory effect as a percentage of the LPS-only control. |

Neuroprotective Effect: H₂O₂-Induced Oxidative Stress in PC12 Cells

This assay assesses the potential of this compound to protect neuronal cells from oxidative damage induced by hydrogen peroxide (H₂O₂), a common model for studying neurodegeneration.

Table 3: Experimental Protocol for Neuroprotection Assay

| Step | Procedure | Details |

| 1 | Cell Seeding | Seed PC12 cells (a rat pheochromocytoma cell line often used as a neuronal model) in a 96-well plate at a density of 1 x 10^4 to 2 x 10^4 cells/well in 100 µL of culture medium. Incubate for 24 hours at 37°C in a 5% CO2 humidified atmosphere. For differentiation into a more neuron-like phenotype, cells can be treated with Nerve Growth Factor (NGF) for several days prior to the experiment. |

| 2 | Pre-treatment | Replace the medium with fresh medium containing non-toxic concentrations of this compound. Incubate for 2-24 hours. |

| 3 | Oxidative Stress Induction | Add H₂O₂ to the wells to a final concentration that induces significant but not complete cell death (e.g., 100-200 µM, to be optimized). Include a negative control (cells only), a vehicle control (cells + vehicle + H₂O₂), and a positive control (cells + known antioxidant like N-acetylcysteine + H₂O₂). |

| 4 | Incubation | Incubate the plate for 24 hours at 37°C in a 5% CO2 humidified atmosphere. |

| 5 | Viability Assessment | Assess cell viability using the MTT assay as described in Protocol 3.1. |

| 6 | Data Analysis | Calculate the percentage of cell viability relative to the control group (cells only). A significant increase in viability in the presence of this compound compared to the H₂O₂-only group indicates a neuroprotective effect. |

Potential Signaling Pathways and Visualization

Based on the mechanisms of action of its structural analogs, this compound may exert its bioactivities through the modulation of key intracellular signaling pathways.

Hypothesized Anti-Inflammatory Signaling Pathway

Long-chain fatty alcohols and nervonic acid have been shown to interfere with pro-inflammatory signaling cascades. A plausible mechanism for 15(Z)-Tetracsenol involves the inhibition of the NF-κB pathway. In unstimulated cells, NF-κB is sequestered in the cytoplasm by its inhibitor, IκB. Upon stimulation by LPS, IκB is phosphorylated and degraded, allowing NF-κB to translocate to the nucleus and induce the expression of pro-inflammatory genes such as iNOS and TNF-α. This compound may inhibit this pathway, leading to a reduction in inflammatory mediators.

Caption: Hypothesized Anti-Inflammatory Signaling Pathway of this compound.

Hypothesized Neuroprotective Signaling Pathway

The neuroprotective effects of nervonic acid have been linked to the activation of the PI3K/AKT pathway, a central signaling cascade that promotes cell survival and inhibits apoptosis. It is plausible that this compound could also activate this pathway. Oxidative stress, induced by agents like H₂O₂, can lead to apoptosis. Activation of the PI3K/AKT pathway can counteract this by phosphorylating and inactivating pro-apoptotic proteins and promoting the expression of survival genes.

Caption: Hypothesized Neuroprotective Signaling Pathway of this compound.

Experimental Workflow

The following diagram outlines a logical workflow for the preliminary investigation of this compound's bioactivity.

Caption: Proposed Experimental Workflow for Bioactivity Screening.

Conclusion and Future Directions

This technical guide provides a foundational framework for the initial exploration of this compound's bioactivity. While direct experimental data is currently lacking, the established biological activities of its structural analogs, nervonic acid and other long-chain fatty alcohols, provide

Methodological & Application

Application Notes & Protocols: Synthesis of 15(Z)-Tetracosenol from Nervonic Acid

For Researchers, Scientists, and Drug Development Professionals

Application Notes

1.1 Introduction

15(Z)-Tetracosenol is the long-chain fatty alcohol derived from the reduction of nervonic acid ((15Z)-tetracosenoic acid). Nervonic acid is a crucial monounsaturated omega-9 fatty acid, highly abundant in the white matter of the brain and peripheral nervous tissue.[1] It is a key component in the biosynthesis of nerve cell myelin, forming essential sphingolipids that constitute the myelin sheath.[2][3] The structural integrity and function of this sheath are vital for the rapid transmission of nerve impulses.

1.2 Biological Significance and Therapeutic Potential

The synthesis of this compound is of significant interest to researchers in neurology and drug development. Deficiencies in nervonic acid levels have been linked to demyelinating disorders such as Multiple Sclerosis and Adrenoleukodystrophy.[2] Research suggests that nervonic acid and its derivatives may play a role in the repair and maintenance of the myelin sheath.[2][4] As the alcohol analogue, this compound serves as a valuable chemical intermediate and a potential therapeutic agent itself, with applications in the formulation of specialty chemicals, drug delivery systems, and as a precursor for synthesizing other bioactive molecules.[5]

1.3 Chemical Synthesis Overview

The conversion of nervonic acid to this compound is a selective reduction of the carboxylic acid functional group to a primary alcohol. While several reducing agents can accomplish this, borane-tetrahydrofuran complex (BH₃·THF) is a preferred reagent for this transformation. It offers high selectivity for carboxylic acids, ensuring that the cis-double bond at the C15 position remains intact, which is critical for the molecule's biological function. This method is generally high-yielding and proceeds under mild conditions.

Experimental Protocol: Reduction of Nervonic Acid

2.1 Principle

Nervonic acid is treated with borane-tetrahydrofuran complex (BH₃·THF). The borane reagent selectively reduces the carboxylic acid group to a primary alcohol. The reaction proceeds through a triacyloxyborane intermediate, which is subsequently hydrolyzed during the workup step to yield the final product, this compound.

2.2 Materials and Reagents

-

Nervonic Acid (C₂₄H₄₆O₂, MW: 366.62 g/mol ), ≥98% purity

-

Borane-tetrahydrofuran complex (BH₃·THF), 1.0 M solution in THF

-

Anhydrous Tetrahydrofuran (THF), inhibitor-free

-

Methanol (MeOH)

-

Diethyl ether (Et₂O)

-

Hydrochloric Acid (HCl), 1 M aqueous solution

-

Saturated Sodium Bicarbonate (NaHCO₃) solution

-

Saturated Sodium Chloride (Brine) solution

-

Anhydrous Magnesium Sulfate (MgSO₄) or Sodium Sulfate (Na₂SO₄)

-

Silica Gel (for column chromatography, 230-400 mesh)

-

Hexane and Ethyl Acetate (HPLC grade, for chromatography)

2.3 Equipment

-

Round-bottom flasks

-

Magnetic stirrer and stir bars

-

Ice-water bath

-

Septa and needles

-

Glass syringe

-

Separatory funnel

-

Rotary evaporator

-

Glass column for chromatography

-

Thin Layer Chromatography (TLC) plates (silica gel) and developing chamber

2.4 Detailed Procedure

-

Reaction Setup: To a dry 250 mL round-bottom flask under an inert atmosphere (e.g., nitrogen or argon), add nervonic acid (e.g., 3.67 g, 10.0 mmol).

-

Dissolution: Add 100 mL of anhydrous THF to the flask. Stir the mixture at room temperature until the nervonic acid is completely dissolved.

-

Cooling: Cool the flask in an ice-water bath to 0 °C.

-

Addition of Reducing Agent: Slowly add the 1.0 M solution of BH₃·THF (e.g., 12.0 mL, 12.0 mmol, 1.2 equivalents) dropwise to the stirred solution over 20-30 minutes using a syringe. Maintain the temperature at 0 °C during the addition.

-

Reaction: After the addition is complete, remove the ice bath and allow the reaction mixture to warm to room temperature. Stir for 8-12 hours.

-

Monitoring: Monitor the reaction progress by TLC (e.g., using a 4:1 Hexane:Ethyl Acetate mobile phase). The product, this compound, will have a higher Rf value than the starting nervonic acid.

-

Quenching: Once the reaction is complete, cool the flask back to 0 °C in an ice bath. Cautiously and slowly add methanol (approx. 10 mL) dropwise to quench the excess borane. Note: Vigorous hydrogen gas evolution will be observed.

-

Solvent Removal: Concentrate the mixture under reduced pressure using a rotary evaporator to remove the bulk of the THF and methanol.

-

Workup & Extraction: To the residue, add 50 mL of 1 M HCl and 50 mL of diethyl ether. Transfer the mixture to a separatory funnel. Shake well, allow the layers to separate, and collect the organic layer. Extract the aqueous layer twice more with 50 mL portions of diethyl ether.

-

Washing: Combine the organic extracts and wash successively with 50 mL of saturated NaHCO₃ solution and 50 mL of brine.

-

Drying and Filtration: Dry the organic layer over anhydrous MgSO₄, filter, and concentrate the filtrate under reduced pressure to yield the crude product.

-

Purification: Purify the crude oil by flash column chromatography on silica gel, eluting with a hexane-ethyl acetate gradient (e.g., starting from 100% hexane and gradually increasing to 9:1 hexane:ethyl acetate) to afford pure this compound as a white solid or colorless oil.

2.5 Characterization

The identity and purity of the final product should be confirmed by standard analytical techniques, such as ¹H NMR, ¹³C NMR, and Mass Spectrometry, to verify the presence of the primary alcohol group and the retention of the Z-configuration of the double bond.

Data Presentation

The following table summarizes representative quantitative data for the synthesis of this compound based on typical outcomes for this type of reaction.[6]

| Parameter | Value |

| Starting Material | Nervonic Acid |

| Reducing Agent | Borane-Tetrahydrofuran Complex (1.2 eq.) |

| Solvent | Anhydrous Tetrahydrofuran (THF) |

| Reaction Temperature | 0 °C to Room Temperature |

| Reaction Time | 8 - 12 hours |

| Typical Yield | 85 - 95% |

| Purity (Post-Chromatography) | >98% |

| Appearance | White Solid / Colorless Oil |

Visualizations

Chemical Synthesis Workflow

Caption: Figure 1: Experimental Workflow for the Synthesis of this compound.

Chemical Transformation Diagram

Caption: Figure 2: Chemical Reduction of Nervonic Acid.

Biological Role of Nervonic Acid

Caption: Figure 3: Role of Nervonic Acid in Myelin Sheath Biosynthesis.

References

Laboratory-Scale Synthesis of cis-Monounsaturated Fatty Alcohols: Application Notes and Protocols

For Researchers, Scientists, and Drug Development Professionals

Introduction

Cis-monounsaturated fatty alcohols are valuable compounds in various fields, including the synthesis of pharmaceuticals, pheromones, and advanced materials. Their biological activity and physical properties are often highly dependent on the cis (Z) configuration of the double bond. This document provides detailed application notes and experimental protocols for the laboratory-scale synthesis of these important molecules, focusing on stereoselective olefination reactions followed by selective reduction.

Synthetic Strategies

The synthesis of cis-monounsaturated fatty alcohols typically involves a two-stage process:

-

Stereoselective formation of a cis-alkene: This is the critical step that establishes the desired geometry of the double bond. Several powerful olefination reactions have been developed to achieve high Z-selectivity.

-

Reduction of a carbonyl group: The product of the olefination reaction, typically an ester, is then selectively reduced to the corresponding alcohol without affecting the cis-double bond.

This application note will focus on three primary Z-selective olefination methods: the Wittig Reaction, the Still-Gennari modification of the Horner-Wadsworth-Emmons (HWE) reaction, and the Julia-Kocienski Olefination. Subsequently, the selective reduction of the resulting unsaturated ester will be detailed.

Data Presentation: Comparison of Z-Selective Olefination Methods

The choice of olefination method can significantly impact the yield and stereoselectivity of the reaction. The following table summarizes quantitative data for the synthesis of cis-alkenes using different methods with long-chain aldehydes.

| Olefination Method | Aldehyde | Reagent | Product | Yield (%) | Z:E Ratio | Reference |

| Wittig Reaction | n-Heptanal | 10-Methoxycarbonyldecyltriphenylphosphonium bromide | Methyl cis-11-octadecenoate | 79 | 95:5 | [1] |

| Still-Gennari (HWE) | p-Tolualdehyde | Bis(2,2,2-trifluoroethyl) (methoxycarbonylmethyl)phosphonate | Methyl p-methylcinnamate | 78 | 94:6 (15.5:1) | [2] |

| Still-Gennari (HWE) | Octanal | Alkyl di-(1,1,1,3,3,3-hexafluoroisopropyl)phosphonoacetate | Alkyl dec-2-enoate | High | 88:12 | [3] |

| Julia-Kocienski | Benzaldehyde derivative | 1-Phenyl-1H-tetrazol-5-yl (PT) sulfone | Stilbene derivative | 98 | 97:3 | [4] |

Experimental Protocols

Protocol 1: Synthesis of Oleyl Alcohol via Bouveault–Blanc Reduction

This protocol describes the synthesis of oleyl alcohol, a common cis-monounsaturated fatty alcohol, from ethyl oleate using a classical Bouveault–Blanc reduction.

Materials:

-

Ethyl oleate

-

Absolute ethanol

-

Sodium metal

-

Water

-

Acetone

-

Sintered-glass funnel

Procedure:

-

In a 5-liter flask equipped with a reflux condenser, place 230 ml (0.65 mole) of ethyl oleate and 1.5 liters of absolute ethanol.

-

Through the reflux condenser, add 80 g (3.5 gram atoms) of sodium metal at a rate sufficient to maintain a vigorous reaction. Shake the flask occasionally.

-

After the initial vigorous reaction subsides, add an additional 200 ml of absolute ethanol and heat the mixture on a steam bath until all the sodium has reacted.

-

Add 500 ml of water and reflux the mixture for 1 hour to saponify any unreacted ester.

-

Cool the mixture and add 1.2 liters of water. The oleyl alcohol will separate as an upper layer.

-

Separate the upper layer of crude oleyl alcohol and distill it under reduced pressure. A yield of 84–89 g (49–51%) with a boiling point of 150–152°/1 mm is typically obtained.[5]

Purification:

-

Crystallize 50 g of the crude oleyl alcohol from 400 ml of acetone at -20° to -25°C in a jacketed sintered-glass funnel to remove solid impurities.

-

Recrystallize the residue (approximately 25 g) from 250 ml of acetone at -5°C to remove saturated alcohols.

-

The oleyl alcohol in the filtrate is then recrystallized at -60° to -65°C.

-

Finally, distill the purified oleyl alcohol from a 25-ml flask. The yield of pure oleyl alcohol is 13–16 g, with a boiling point of 148–150°/less than 1 mm.[5]

Protocol 2: Two-Step Synthesis of a cis-Monounsaturated Fatty Alcohol via Still-Gennari Olefination and LiAlH₄ Reduction

This protocol outlines a general procedure for the synthesis of a cis-monounsaturated fatty alcohol starting from a long-chain aldehyde.

Step 1: Z-Selective Olefination using Still-Gennari Conditions

This step creates a cis-α,β-unsaturated ester from an aldehyde.

Materials:

-

Long-chain aldehyde (e.g., octanal)

-

Bis(2,2,2-trifluoroethyl) (methoxycarbonylmethyl)phosphonate

-

Potassium tert-butoxide

-

18-Crown-6

-

Dry Tetrahydrofuran (THF)

-

Water

-

Ethyl acetate

-

2 M HCl (aq)

-

Saturated NaHCO₃ (aq)

-

Brine

-

Sodium sulfate

-

Silica gel for column chromatography

Procedure:

-

To a solution of the aldehyde (1.0 mmol), bis(2,2,2-trifluoroethyl) (methoxycarbonylmethyl)phosphonate (2.0 mmol, 2.0 eq.), and 18-crown-6 (3.0 mmol, 3.0 eq.) in dry THF (5 mL) at -78 °C, add a solution of potassium tert-butoxide (2.1 mmol, 2.1 eq.) in dry THF (5 mL) dropwise.[6]

-

Stir the mixture for 2 hours at -78 °C, then allow it to warm to room temperature and stir overnight.

-

Quench the reaction with water (15 mL).

-

Extract the aqueous layer with ethyl acetate (3 x 15 mL).

-

Combine the organic layers and wash with 2 M HCl (aq) (10 mL), saturated NaHCO₃ (aq) (10 mL), and brine (10 mL).

-

Dry the organic layer over sodium sulfate, filter, and remove the solvent under reduced pressure.

-

Purify the residue by column chromatography on silica gel to yield the cis-α,β-unsaturated ester. A typical Z:E ratio for the olefination of octanal with a similar phosphonate reagent is 88:12.[3]

Step 2: Selective Reduction of the cis-Unsaturated Ester

This step reduces the ester to the corresponding primary alcohol.

Materials:

-

cis-Unsaturated ester from Step 1

-

Lithium aluminum hydride (LiAlH₄)

-

Dry diethyl ether or THF

-

Sulfuric acid (10% v/v)

-

Sodium sulfate

Procedure:

-

In a flame-dried flask under an inert atmosphere, prepare a suspension of LiAlH₄ (excess, typically 2-4 equivalents relative to the ester) in dry diethyl ether or THF.

-

Cool the suspension to 0 °C in an ice bath.

-

Slowly add a solution of the cis-unsaturated ester in the same dry solvent to the LiAlH₄ suspension.

-

After the addition is complete, allow the reaction to stir at room temperature until the starting material is consumed (monitor by TLC). The reaction is generally rapid.

-

Carefully quench the reaction by the sequential slow addition of water, followed by 15% NaOH solution, and then more water (Fieser workup).

-

Filter the resulting precipitate and wash it thoroughly with ether.

-

Dry the combined organic filtrates over anhydrous sodium sulfate, filter, and concentrate under reduced pressure to yield the crude cis-monounsaturated fatty alcohol.

-

Purify the alcohol by column chromatography on silica gel, typically using a gradient of ethyl acetate in hexanes.

Mandatory Visualization

Experimental Workflow for the Synthesis of cis-Monounsaturated Fatty Alcohols

Caption: A generalized workflow for the two-step synthesis of cis-monounsaturated fatty alcohols.

Concluding Remarks

The synthesis of cis-monounsaturated fatty alcohols with high stereochemical purity is achievable through a combination of modern Z-selective olefination reactions and subsequent selective reduction. The choice of the olefination method will depend on the specific substrate, desired scale, and available reagents. The provided protocols offer a starting point for the laboratory-scale synthesis of these valuable compounds. Careful optimization of reaction conditions and purification procedures is crucial for obtaining high yields and purity of the final product.

References

- 1. Stereoselective synthesis of Z alkenyl halides via Julia olefination - PubMed [pubmed.ncbi.nlm.nih.gov]

- 2. Highly Z-Selective Horner–Wadsworth–Emmons Olefination Using Modified Still–Gennari-Type Reagents - PMC [pmc.ncbi.nlm.nih.gov]

- 3. Julia-Kocienski Olefination | Chem-Station Int. Ed. [en.chem-station.com]

- 4. benchchem.com [benchchem.com]

- 5. Julia Olefination [organic-chemistry.org]

- 6. prepchem.com [prepchem.com]

Application Notes and Protocols for the Extraction and Purification of 15(Z)-Tetracosenol from Plant Lipids

For Researchers, Scientists, and Drug Development Professionals

Introduction

15(Z)-Tetracosenol, also known as nervonic acid (NA), is a very-long-chain monounsaturated fatty acid (VLCFA) that is a critical component of the myelin sheath surrounding nerve fibers.[1] Its role in the biosynthesis of sphingolipids makes it essential for proper brain development and the maintenance of neurological health.[2] Deficiencies in nervonic acid have been linked to demyelinating diseases such as multiple sclerosis and adrenoleukodystrophy.[1] Plant lipids have emerged as a sustainable and significant source of nervonic acid, with species such as Acer truncatum (Shantung maple), Xanthoceras sorbifolium (yellow horn), Malania oleifera, and Lunaria annua (honesty plant) being particularly rich in this valuable compound.[3][4]

These application notes provide detailed protocols for the extraction and purification of this compound from plant-derived lipids, tailored for researchers and professionals in drug development. The methodologies described herein focus on achieving high purity and yield, critical for preclinical and clinical research.

Data Presentation: Quantitative Analysis of Nervonic Acid Content

The following tables summarize the nervonic acid content in various plant sources and the purity levels achievable through different purification techniques.

Table 1: Nervonic Acid Content in Seeds of Various Plant Species

| Plant Species | Family | Oil Content (%) | Nervonic Acid (% of Total Fatty Acids) | Reference |

| Malania oleifera | Olacaceae | 58.0 - 63.0 | 55.7 - 67.0 | [5] |

| Macaranga adenantha | Euphorbiaceae | - | 56.0 | |

| Cardamine graeca | Brassicaceae | - | 46.0 | [6] |

| Lunaria annua | Brassicaceae | >20 | >20 | [7] |

| Acer elegantulum | Sapindaceae | - | 13.90 | [6] |

| Xanthoceras sorbifolium | Sapindaceae | - | - | [8] |

| Acer truncatum | Sapindaceae | 24.0 - 55.0 | 4.0 - 7.0 | [6] |

Table 2: Purity of Nervonic Acid After Various Purification Methods

| Plant Source | Purification Method(s) | Purity of Nervonic Acid (%) | Reference |

| Xanthoceras sorbifolium | Urea Complexation | 14.07 | [8][9] |

| Xanthoceras sorbifolium | Low-Temperature Crystallization | 19.66 | [8][9] |

| Xanthoceras sorbifolium | Urea Complexation + Low-Temperature Crystallization | 40.17 | [8][9] |

| Acer truncatum | Urea Inclusion + Molecular Distillation | 47.47 | [4] |

| Acer truncatum | Urea Inclusion + Molecular Distillation + Urea Inclusion | 91.8 | [4] |

| Acer truncatum | Vacuum Distillation + Low-Temperature Crystallization | 98.0 | [4] |

Experimental Protocols

Extraction of Total Lipids from Plant Seeds

This protocol describes a standard method for extracting total lipids from plant seeds, which can then be used for the purification of nervonic acid.

1.1. Materials and Equipment:

-

Dried plant seeds (e.g., Acer truncatum, Xanthoceras sorbifolium)

-

Grinder or mill

-

Soxhlet extraction apparatus

-

n-Hexane (analytical grade)

-

Rotary evaporator

-

Drying oven

1.2. Protocol:

-

Seed Preparation: Dry the plant seeds in an oven at 60°C to a constant weight to remove moisture.

-

Grinding: Grind the dried seeds into a fine powder using a grinder or mill to increase the surface area for extraction.

-

Soxhlet Extraction:

-

Accurately weigh approximately 50 g of the ground seed powder and place it into a thimble.

-

Place the thimble inside the Soxhlet extractor.

-

Fill a round-bottom flask with n-hexane (approximately 250 mL).

-

Assemble the Soxhlet apparatus and heat the flask to the boiling point of n-hexane (approximately 69°C).

-

Allow the extraction to proceed for at least 10 hours, ensuring continuous siphoning of the solvent.[10]

-

-

Solvent Evaporation: After extraction, cool the apparatus and collect the hexane-oil mixture from the round-bottom flask.

-

Oil Recovery: Remove the n-hexane using a rotary evaporator under reduced pressure at 40°C to obtain the crude seed oil.

-

Drying: Dry the extracted oil in a vacuum oven at 50°C to remove any residual solvent.

-

Storage: Store the extracted lipid sample at -20°C under a nitrogen atmosphere to prevent oxidation.

Purification of this compound

The following protocols detail two common and effective methods for enriching nervonic acid from the extracted total lipids: urea complexation and low-temperature crystallization.

2.1. Protocol 1: Urea Complexation

This method separates fatty acids based on their degree of unsaturation. Saturated and monounsaturated fatty acids form crystalline complexes with urea, which can be separated from the polyunsaturated fatty acids that remain in solution.

2.1.1. Materials and Equipment:

-

Crude seed oil (containing nervonic acid)